molecular formula C18H24N2O3 B8202567 Benzyl 4-[(pyrrolidin-1-yl)carbonyl]piperidine-1-carboxylate

Benzyl 4-[(pyrrolidin-1-yl)carbonyl]piperidine-1-carboxylate

Cat. No.: B8202567
M. Wt: 316.4 g/mol
InChI Key: WYZNIMBQXSJLEH-UHFFFAOYSA-N
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Description

Benzyl 4-[(pyrrolidin-1-yl)carbonyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C18H24N2O3. It is known for its unique structure, which includes a piperidine ring and a pyrrolidine ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-[(pyrrolidin-1-yl)carbonyl]piperidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 4-(pyrrolidin-1-yl)piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-[(pyrrolidin-1-yl)carbonyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 4-[(pyrrolidin-1-yl)carbonyl]piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 4-[(pyrrolidin-1-yl)carbonyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Properties

IUPAC Name

benzyl 4-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c21-17(19-10-4-5-11-19)16-8-12-20(13-9-16)18(22)23-14-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZNIMBQXSJLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCN(CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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